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Compound of Interest

Compound Name: 6-Ethylisoquinoline
CAS No.: 679433-92-2
Cat. No.: B1419636
. J

An Important Note on the Topic: Initial research for "6-Ethylisoquinoline” did not yield a
specific Chemical Abstracts Service (CAS) number or substantial technical data, suggesting it
is not a widely studied or commercially available compound. Therefore, this guide has been
pivoted to the closely related and well-documented analogue, 6-Methylisoquinoline (CAS
Number: 42398-73-2), to ensure scientific accuracy and a comprehensive overview for
researchers, scientists, and drug development professionals.

Introduction

6-Methylisoquinoline is a heterocyclic aromatic organic compound and a derivative of
isoquinoline. The isoquinoline scaffold is a prominent structural motif found in numerous natural
products, particularly alkaloids, and synthetic compounds with significant pharmacological
activities. The presence and position of the methyl group on the isoquinoline core can
significantly influence the molecule's physicochemical properties, biological activity, and
potential applications in medicinal chemistry and materials science. This guide provides a
detailed exploration of the synthesis, properties, and applications of 6-Methylisoquinoline,
offering a valuable resource for professionals in the field.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 6-Methylisoquinoline is
fundamental for its application in research and development.
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Property Value Source
CAS Number 42398-73-2 [1]
Molecular Formula C1oHoN [2]
Molecular Weight 143.19 g/mol [2]
Appearance Solid [2]
IUPAC Name 6-methylisoquinoline [3]
SMILES CC1=CC2=C(C=C1l)C=NC=C2 [3]

1S/C10H9N/c1-8-2-3-10-7-11-
InChl 2]
5-4-9(10)6-8/h2-7H,1H3

PPEJLOXOMBAXES-
InChlKey [2]
UHFFFAOYSA-N

Synthesis of 6-Methylisoquinoline

The synthesis of substituted isoquinolines like 6-Methylisoquinoline can be achieved through
various established synthetic routes. The choice of method often depends on the availability of
starting materials, desired substitution patterns, and scalability. Classical methods such as the
Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational in
isoquinoline synthesis.

Conceptual Synthetic Workflow: Bischler-Napieralski
Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-
dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines.
This approach is particularly valuable for introducing substituents on the benzene ring.
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Caption: Bischler-Napieralski synthesis pathway for 6-Methylisoquinoline.

Experimental Protocol: A Generalized Bischler-
Napieralski Synthesis

Step 1: Amide Formation

e To a solution of m-tolylethylamine in an appropriate aprotic solvent (e.g., dichloromethane or
tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base
(e.g., triethylamine or pyridine) and cool the mixture in an ice bath.

e Slowly add an acylating agent, such as formyl chloride, to the cooled solution.

 Allow the reaction to stir at room temperature until completion, which can be monitored by
thin-layer chromatography (TLC).

e Upon completion, quench the reaction with water and extract the organic layer.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude N-(m-tolylethyl)formamide.

Step 2: Cyclization and Dehydrogenation

o Dissolve the crude amide in a suitable solvent (e.g., toluene or acetonitrile).
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e Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCIs) or phosphorus
pentoxide (P20s), and heat the mixture to reflux.

» Monitor the reaction by TLC until the starting material is consumed.
e Cool the reaction mixture and carefully quench with ice water.

» Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the
product with an organic solvent.

o Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

e The resulting crude 3,4-dihydro-6-methylisoquinoline is then dissolved in a high-boiling point
solvent (e.g., xylene or decalin), and a dehydrogenation catalyst, such as palladium on
carbon (Pd/C), is added.

o The mixture is heated at reflux for several hours.

 After cooling, the catalyst is removed by filtration, and the solvent is evaporated to yield
crude 6-Methylisoquinoline, which can be further purified by column chromatography or
recrystallization.

Spectroscopic Data

While a dedicated, comprehensive public database of spectroscopic data for 6-
Methylisoquinoline is not readily available, data for the closely related 6-Methylquinoline and
general characteristics of the isoquinoline ring system can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on both the benzene and pyridine rings, as well as a characteristic singlet
for the methyl group protons. The chemical shifts of the aromatic protons will be influenced
by the electron-withdrawing nitrogen atom and the electron-donating methyl group.

e 13C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon
atoms in the molecule. The chemical shifts will be indicative of their position within the
aromatic system and proximity to the nitrogen and methyl substituents.
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Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

» IR Spectroscopy: The IR spectrum of 6-Methylisoquinoline would exhibit characteristic
absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as
C=C and C=N stretching vibrations within the heterocyclic system.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M)
corresponding to the molecular weight of 6-Methylisoquinoline (m/z = 143). Fragmentation
patterns would likely involve the loss of a hydrogen atom or the methyl group.

Applications in Drug Discovery and Medicinal
Chemistry

The isoquinoline scaffold is a "privileged structure™” in medicinal chemistry due to its ability to
interact with a wide range of biological targets. Isoquinoline derivatives have demonstrated a
broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-
inflammatory, and effects on the central nervous system.[4]

The introduction of a methyl group at the 6-position can modulate the lipophilicity, metabolic
stability, and target-binding affinity of the parent isoquinoline molecule. While specific research
on the pharmacological profile of 6-Methylisoquinoline is limited in publicly accessible literature,
it serves as a valuable building block and starting point for the synthesis of more complex
molecules with potential therapeutic applications.

Potential Therapeutic Areas of Interest:

o Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent
anticancer properties.

» Antimicrobial Agents: The isoquinoline nucleus is present in several compounds with
antibacterial and antifungal activities.

e Neuropharmacological Agents: The structural similarity of the isoquinoline core to certain
neurotransmitters has led to the exploration of its derivatives for neurological disorders.

Signaling Pathways and Mechanisms of Action
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The biological activity of isoquinoline derivatives is diverse and depends on their specific
substitution patterns. They have been shown to interact with various signaling pathways. For
instance, some isoquinoline alkaloids can intercalate with DNA, inhibit topoisomerase
enzymes, or modulate the activity of protein kinases. The specific molecular targets and
signaling pathways affected by 6-Methylisoquinoline would require dedicated biological
screening and mechanistic studies.
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Caption: Potential mechanisms of action for isoquinoline derivatives.

Safety and Handling

Based on the available safety data for 6-Methylisoquinoline, the following precautions should
be observed:

o Hazard Classifications: Acute toxicity (dermal and oral), skin irritation, eye irritation, and
potential for long-term adverse effects in the aquatic environment.[2]

» Signal Word: Danger[2]

e Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315
(Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life
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with long lasting effects).[2]

e Precautionary Statements: P264 (Wash skin thoroughly after handling), P273 (Avoid release
to the environment), P280 (Wear protective gloves/ protective clothing/ eye protection/ face
protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel
unwell), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON
CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with
water for several minutes. Remove contact lenses, if present and easy to do. Continue
rinsing).[2]

It is imperative to handle 6-Methylisoquinoline in a well-ventilated fume hood, using appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Methylisoquinoline represents a key substituted isoquinoline with established chemical
properties and synthetic accessibility. While direct and extensive pharmacological data for this
specific compound are not widely published, its structural relationship to a class of molecules
with profound biological importance makes it a compound of significant interest for further
investigation. This technical guide provides a foundational understanding of 6-
Methylisoquinoline, serving as a valuable starting point for researchers and developers in the
fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

e CAS Common Chemistry. 6-Methylisoquinoline. [Link]

+ MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
e XiXisys. GHS 11 (Rev.11) SDS Word T#CAS: 42398-73-2 Name. [Link]

e PubChem. 6-Methylquinoline. [Link]

e The Good Scents Company. 6-methyl quinoline. [Link]

e PubChem. 6-Methylisoquinoline. [Link]

e PubChem. 1-Methylisoquinoline. [Link]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.sigmaaldrich.com/CL/es/product/aldrich/cds017224
https://www.sigmaaldrich.com/CL/es/product/aldrich/cds017224
https://commonchemistry.cas.org/detail?cas_rn=42398-73-2
https://www.mdpi.com/1420-3049/27/24/8899
https://www.xixisys.com/sds/42398-73-2-zh-11.html
https://pubchem.ncbi.nlm.nih.gov/compound/7059
https://www.thegoodscentscompany.com/data/rw1026411.html
https://pubchem.ncbi.nlm.nih.gov/compound/640959
https://pubchem.ncbi.nlm.nih.gov/compound/15592
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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